molecular formula C20H22F3N5O B2680224 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034319-70-3

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2680224
CAS No.: 2034319-70-3
M. Wt: 405.425
InChI Key: HOMUFJVRAHFEGM-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a nicotinamide moiety with a piperidine ring and a tetrahydrocinnoline structure, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Tetrahydrocinnoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline ring.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydrocinnoline intermediate.

    Nicotinamide Coupling: The final step involves coupling the piperidine-tetrahydrocinnoline intermediate with a nicotinamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch Processing: Utilizing large reactors to perform each step in sequence, ensuring high yields and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the tetrahydrocinnoline ring.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can alter the nicotinamide or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the nicotinamide ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is investigated for its potential as a pharmacological agent. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound’s potential therapeutic effects are explored, particularly in areas such as anti-inflammatory, anti-cancer, and neuroprotective treatments. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside or nicotinamide mononucleotide, which also feature the nicotinamide moiety.

    Piperidine Derivatives: Compounds such as piperidine itself or piperidine-based drugs like risperidone.

    Tetrahydrocinnoline Derivatives: Compounds with similar tetrahydrocinnoline structures, used in various pharmacological studies.

Uniqueness

What sets N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with simpler analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)17-6-5-14(12-24-17)19(29)25-15-7-9-28(10-8-15)18-11-13-3-1-2-4-16(13)26-27-18/h5-6,11-12,15H,1-4,7-10H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUFJVRAHFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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